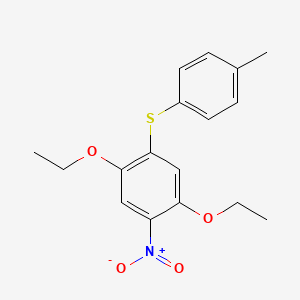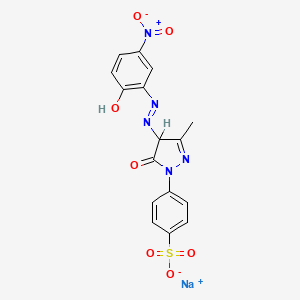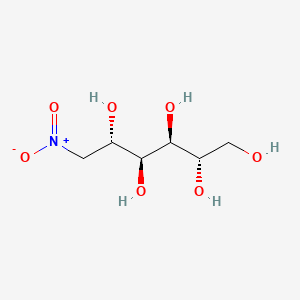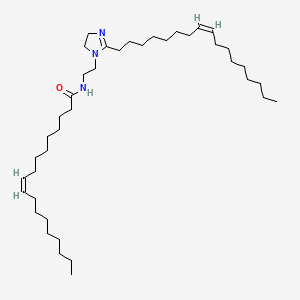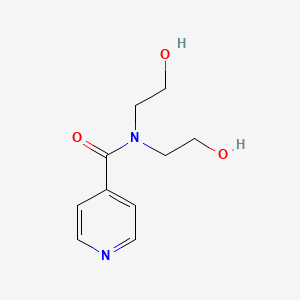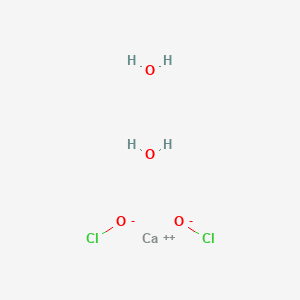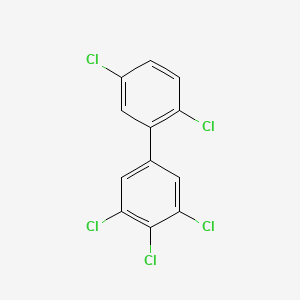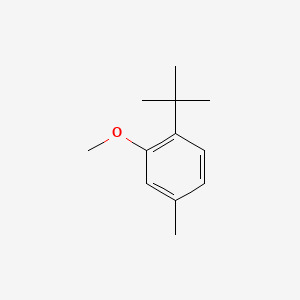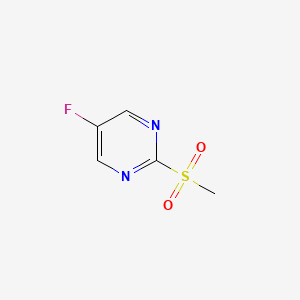
5-Fluoro-2-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
5-Fluoro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H5FN2O2S . It has a molecular weight of 176.17 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 . The Canonical SMILES representation is CS(=O)(=O)C1=NC=C(C=N1)F .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.17 g/mol . The compound has a topological polar surface area of 68.3 Ų .Applications De Recherche Scientifique
Radiosynthesis Methodology
5-Fluoro-2-(methylsulfonyl)pyrimidine plays a crucial role in the synthesis of radiolabeled nucleoside analogs like [18F]FMAU. Turkman et al. (2010) developed a novel method for the direct fluorination of preformed nucleoside analogs at the 2′-arabino position, which is significant for producing [18F]FMAU efficiently. This approach offers a convenient route for synthesizing various 5-substituted pyrimidine analogs, enhancing their clinical application potential (Turkman, Gelovani, & Alauddin, 2010).
Probing DNA and RNA Structures
The application of 5-fluoro pyrimidines, including this compound, in probing DNA and RNA secondary structures using NMR spectroscopy has been explored by Puffer et al. (2009). They found that these compounds are effective for evaluating nucleic acid secondary structures without significantly altering the equilibrium characteristics of DNA and RNA oligonucleotides, which is essential for molecular biology studies (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Interaction with DNA
Hu et al. (2012) investigated how sulfonyl 5-fluorouracil derivatives, including this compound, interact with double-stranded and G-quadruplex DNA. This research offers insights into the connections between the chemical structure of drugcandidates and their anticancer activities, showing that arylsulfonyl groups significantly increase binding affinity with G-quadruplex DNA, a key target in cancer therapy (Hu, Zhang, Jin, Chen, Hu, & Wang, 2012).
Thymidylate Synthase Interaction
A study by Santi and McHenry (1972) on 5-Fluoro-2'-deoxyuridylate, a derivative of this compound, revealed its interaction with thymidylate synthetase. This interaction, crucial in DNA synthesis, forms a covalent bond that inactivates the enzyme, an important aspect in the study of enzyme inhibitors and cancer therapy (Santi & McHenry, 1972).
Proteomics Analysis in Bacterial Inhibition
Gao et al. (2017) conducted a proteomics analysis to understand the antibacterial mechanism of Fubianezuofeng, which includes a this compound structure. The study provides comprehensive insights into the changes in bacterial proteome in response to this compound, emphasizing its role in antibacterial research (Gao, Yu, Li, Song, Chen, He, & Song, 2017).
Synthesis of Pyrazole Derivatives
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized novel pyrazoles using precursors that include this compound. This work highlights the potential of these compounds in the development of new drugs, particularly in the areas of antioxidant, anti-breast cancer, and anti-inflammatory applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Fluoro-2-(methylsulfonyl)pyrimidine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds .
Result of Action
In the context of SM cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds .
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZXTNCFCUZUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340667 | |
| Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6090-38-6 | |
| Record name | 5-Fluoro-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6090-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




